4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide

Description

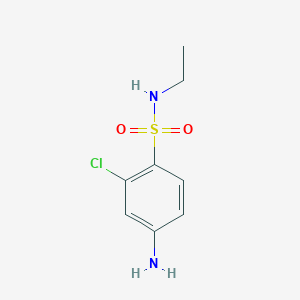

4-Amino-2-chloro-N-ethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 4, a chlorine atom at position 2, and a sulfonamide group linked to an ethyl moiety at position 1. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents, owing to their ability to mimic para-aminobenzoic acid (PABA) in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFGISAWONJDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036596-00-5 | |

| Record name | 4-amino-2-chloro-N-ethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-n-ethylbenzene-1-sulfonamide typically involves the sulfonation of 4-amino-2-chloro-n-ethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-chloro-N-ethylbenzene-1-sulfonamide is a chemical compound with a variety of research applications, particularly in the synthesis of other bioactive molecules.

Synthesis of Benzenesulfonamide Derivatives

- This compound is used in the synthesis of novel benzenesulfonamide derivatives .

- These derivatives may contain para-N β,γ-amino acid or para-N β-amino acid and thiazole moieties .

Use in Thiazole Synthesis

- This compound serves as a building block in the synthesis of functionalized aminothiazoles .

- Reacting this compound with chloroacetone in water, using sodium acetate as a base, yields a thiazole intermediate .

Applications of Sulfonamides

- Drug Synthesis Sulfonamides such as 4-(2-aminoethyl)benzsulfamide are used in the production of sulfonylurea hypoglycemic drugs like glipizide, glimepiride, and glibenclamide, which are used to treat diabetes .

- Antimicrobial Research Thiazole derivatives, which can be synthesized using this compound as an intermediate, exhibit antimicrobial activity against various bacterial and fungal species . Some thiazole derivatives have shown potential against Mycobacterium tuberculosis .

- Anticonvulsant Research Certain benzenesulfonamide derivatives have demonstrated anticonvulsant properties .

- Resensitizing Antibiotics Tricyclic indolines, related to sulfonamides, can resensitize methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics .

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-n-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

- N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride: Features a nitro group (electron-withdrawing) at position 4 and a protonated aminoethyl chain. The nitro group increases reactivity, making this compound a precursor for further synthetic modifications. The hydrochloride salt enhances aqueous solubility (molecular weight: 281.72 g/mol) .

Core Benzene Ring Modifications

- 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (Compounds 11–14): These compounds incorporate heterocyclic moieties (e.g., imidazole) and bulky substituents (e.g., naphthalene), increasing molecular complexity and steric hindrance. Melting points range from 177–180°C for compound 11, suggesting higher crystallinity compared to simpler sulfonamides .

- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride : The sulfonyl chloride group replaces the sulfonamide, rendering it highly reactive for nucleophilic substitution. This compound is utilized as an intermediate in peptide synthesis and polymer chemistry .

Physicochemical Properties

Biological Activity

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular regulation and its interactions with calcium channels. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group that is known for its diverse biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C9H11ClN2O2S

- CAS Number : 1036596-00-5

Cardiovascular Effects

Recent studies have indicated that this compound exhibits significant effects on perfusion pressure and coronary resistance. In experimental models, it was observed that this compound decreases perfusion pressure in a time-dependent manner compared to other sulfonamide derivatives. This suggests a potential role in modulating blood flow and vascular resistance:

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| This compound | Decreased | Lowered |

| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | Minimal | Higher |

| Control Conditions | Stable | Stable |

The data indicates that this compound may interact with biomolecules involved in cardiovascular regulation, potentially through calcium channel modulation .

The proposed mechanism of action for this compound involves its inhibition of calcium channels. Docking studies have shown that this compound can effectively bind to calcium channel proteins, suggesting that it may act as a calcium channel antagonist. This interaction could lead to reduced vascular resistance and altered perfusion pressure, which are critical factors in cardiovascular health .

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:

| Parameter | Value |

|---|---|

| Permeability (Caco-2 cells) | Moderate |

| Solubility | High |

| Metabolic Stability | Favorable |

These parameters indicate that the compound has the potential for effective systemic circulation and therapeutic application .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides, including this compound:

- Figueroa-Valverde et al. (2023) : This study demonstrated that this compound significantly lowered coronary resistance compared to other sulfonamides. The findings suggest its potential use in managing conditions related to high blood pressure.

- Shao et al. (2012) : This research highlighted the calcium channel inhibitory properties of various sulfonamides, supporting the hypothesis that this compound may exert similar effects through calcium channel modulation.

- Kim et al. (2016) : The study provided evidence for the interaction of benzenesulfonamides with calcium channels, reinforcing the potential cardiovascular benefits of compounds like this compound.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-chloro-N-ethylbenzene-1-sulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of substituted aniline derivatives. For example, chlorosulfonation of a nitrobenzene precursor followed by amination and reduction steps. Key intermediates (e.g., 4-nitrobenzenesulfonamide derivatives) are characterized via melting point analysis (mp 178–183°C) and spectroscopic methods (FT-IR, -NMR) . Reaction conditions (solvent polarity, temperature) must be optimized to avoid side products like sulfonic acid derivatives .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Complementary techniques include thin-layer chromatography (TLC) using silica gel plates and elemental analysis (C, H, N, S content). For sulfonamides, mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the primary biological screening models used to assess its activity?

- Methodological Answer : Cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) are prioritized, with IC values reported in µM ranges. Antimicrobial activity is tested against Gram-positive/negative strains via broth microdilution. Dose-response curves and positive controls (e.g., ampicillin) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use variable-temperature NMR to probe conformational changes. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) for optimized geometries and chemical shift predictions. Refer to PubChem’s computed InChI and InChIKey data for structural benchmarking .

Q. What strategies optimize yield in large-scale synthesis while minimizing halogenated byproducts?

- Methodological Answer : Employ catalytic methods (e.g., Pd/C for nitro group reduction) to reduce waste. Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation. Monitor reaction progress via inline FT-IR or Raman spectroscopy. For chlorinated impurities, recrystallization from ethanol/water mixtures improves purity .

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence its biological activity?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., 3-amino-4-chloro-N,N-diethyl-benzenesulfonamide). Use molecular docking (AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase. Correlate logP values (from HPLC retention times) with membrane permeability trends .

Q. What computational tools are recommended for predicting its environmental fate or toxicity?

- Methodological Answer : Use EPI Suite for biodegradability and bioaccumulation predictions. For toxicity, apply OECD QSAR Toolbox or Toxtree. Experimental validation via Daphnia magna acute toxicity tests (OECD 202) complements computational data. Reference EPA DSSTox and ECHA databases for regulatory benchmarks .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across cell lines?

- Methodological Answer : Variability may stem from cell-specific uptake mechanisms or metabolic differences. Standardize assays using identical passage numbers and culture conditions. Include ROS (reactive oxygen species) detection to assess off-target effects. Cross-reference with transcriptomic data (RNA-seq) to identify pathway-specific responses .

Q. Why do synthetic yields vary significantly between reported methods?

- Methodological Answer : Differences in reagent purity, catalyst loading, or workup procedures (e.g., extraction pH) are common culprits. Replicate literature protocols with controlled variables (e.g., anhydrous conditions). Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize robustness .

Methodological Resources

- Structural Data : PubChem (InChIKey:

RSCRGMCYBCTJGF-UHFFFAOYSA-N) provides computed properties and spectral libraries . - Synthesis Protocols : CAS Common Chemistry offers reaction schematics under CC-BY-NC 4.0 licensing .

- Toxicity Profiling : FDA GSRS and ECHA databases include regulatory guidelines for sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.